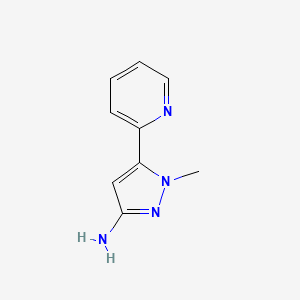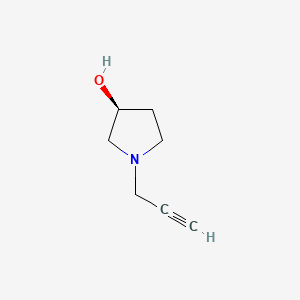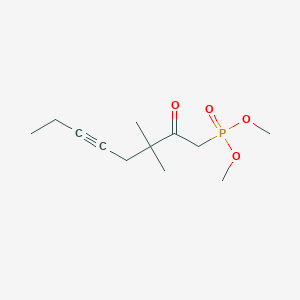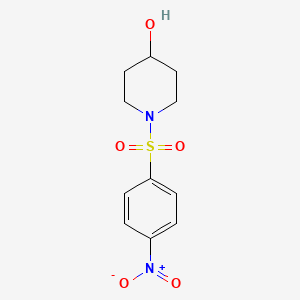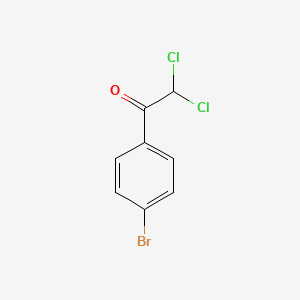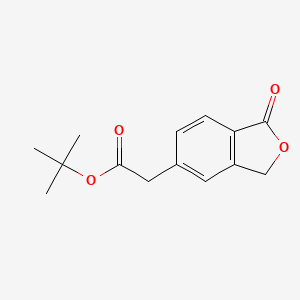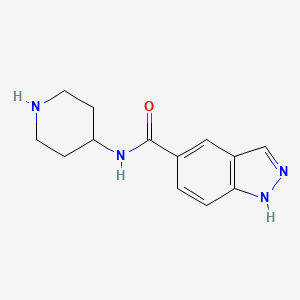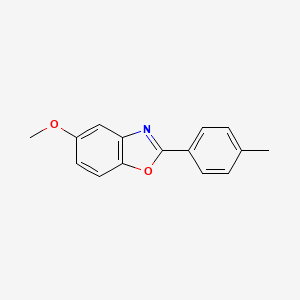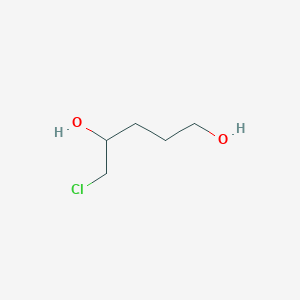
5-Chloro-1,4-pentanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-1,4-pentanediol is an organic compound with the molecular formula C5H11ClO2 It is a chlorinated diol, meaning it contains both hydroxyl (-OH) groups and a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions: 5-Chloro-1,4-pentanediol can be synthesized through several methods. One common approach involves the chlorination of pentane-1,4-diol. This reaction typically uses chlorine gas (Cl2) in the presence of a radical initiator, such as ultraviolet light or a peroxide, to facilitate the substitution of a hydrogen atom with a chlorine atom .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled chlorination. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
化学反应分析
Types of Reactions: 5-Chloro-1,4-pentanediol undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: NaOH, KOtBu, or other nucleophiles.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Pentane-1,4-diol.
Substitution: Various substituted pentane-1,4-diols depending on the nucleophile used.
科学研究应用
5-Chloro-1,4-pentanediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of polymers and other materials where chlorinated diols are required.
作用机制
The mechanism by which 5-Chloro-1,4-pentanediol exerts its effects depends on the specific reaction it undergoes. For example:
Oxidation: The hydroxyl groups are converted to carbonyl groups through the transfer of oxygen atoms from the oxidizing agent.
Reduction: The chlorine atom and hydroxyl groups are reduced to form a diol through the transfer of hydrogen atoms from the reducing agent.
Substitution: The chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.
相似化合物的比较
Pentane-1,4-diol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Bromopentane-1,4-diol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
5-Iodopentane-1,4-diol: Contains an iodine atom, making it more reactive in nucleophilic substitution reactions compared to its chlorine and bromine analogs.
Uniqueness: 5-Chloro-1,4-pentanediol is unique due to the presence of both hydroxyl groups and a chlorine atom, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in various fields of research and industry .
属性
分子式 |
C5H11ClO2 |
|---|---|
分子量 |
138.59 g/mol |
IUPAC 名称 |
5-chloropentane-1,4-diol |
InChI |
InChI=1S/C5H11ClO2/c6-4-5(8)2-1-3-7/h5,7-8H,1-4H2 |
InChI 键 |
XFIIZVMUSDFILM-UHFFFAOYSA-N |
规范 SMILES |
C(CC(CCl)O)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
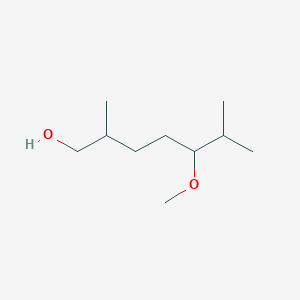
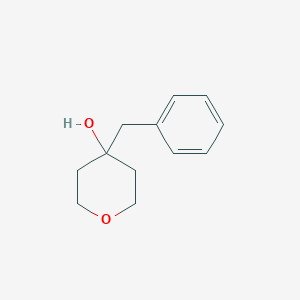

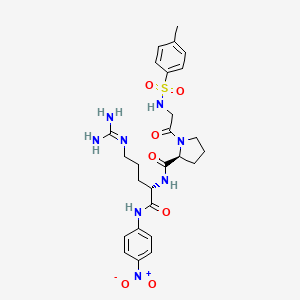
![Methyl 3-(4-aminophenyl)-2-[(2,6-dichlorobenzoyl)amino]propanoate](/img/structure/B8611079.png)
